molecular formula C16H20ClNO3 B5796107 3-(4-Chloro-2,5-dimethoxyanilino)-5,5-dimethylcyclohex-2-en-1-one

3-(4-Chloro-2,5-dimethoxyanilino)-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B5796107
M. Wt: 309.79 g/mol
InChI Key: LSHSDRMMMWUAQY-UHFFFAOYSA-N
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Description

3-(4-Chloro-2,5-dimethoxyanilino)-5,5-dimethylcyclohex-2-en-1-one is a chemical compound known for its unique structure and properties. It is used in various scientific research fields, including organic synthesis and pharmaceutical studies. The compound’s molecular formula is C15H20ClNO3, and it is characterized by the presence of a chloro-substituted aniline group and a dimethylcyclohexenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2,5-dimethoxyanilino)-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with a suitable cyclohexenone derivative under controlled conditions. One common method includes the use of copper chloride as a catalyst and oxygen in a hydrochloric acid solution, reacting at elevated temperatures (around 95°C) for several hours . The reaction mixture is then cooled, filtered, and the crude product is purified by reduced pressure distillation to achieve high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and high efficiency. The process may also include additional purification steps such as recrystallization or chromatography to meet stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2,5-dimethoxyanilino)-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted aniline group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

3-(4-Chloro-2,5-dimethoxyanilino)-5,5-dimethylcyclohex-2-en-1-one is widely used in scientific research due to its versatile properties:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2,5-dimethoxyanilino)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chloro-2,5-dimethoxyanilino)-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific combination of a chloro-substituted aniline group and a dimethylcyclohexenone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-(4-chloro-2,5-dimethoxyanilino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3/c1-16(2)8-10(5-11(19)9-16)18-13-7-14(20-3)12(17)6-15(13)21-4/h5-7,18H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHSDRMMMWUAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC(=C(C=C2OC)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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